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Compound of Interest

(3-(Methoxycarbonyl)-4-
Compound Name:
methylphenyl)boronic acid

Cat. No.: B591623

An In-depth Technical Guide on the Physical Properties of (3-(Methoxycarbonyl)-4-
methylphenyl)boronic acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical
properties of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. It includes a summary of
its physicochemical data, standard experimental protocols for property determination, and a
visualization of a key synthetic application.

Core Physical and Chemical Properties

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, with the CAS Number 1048330-10-4, is
a substituted arylboronic acid.[1] Such compounds are critical intermediates in synthetic
organic chemistry, most notably as coupling partners in palladium-catalyzed cross-coupling
reactions for the formation of carbon-carbon bonds. The physical characteristics of this solid
compound are summarized below. While specific experimental data for properties such as
melting point and solubility are not widely published, typical values and computational
predictions are provided alongside established data.

Data Presentation: Summary of Physical Properties
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Property Value Source

(3-(Methoxycarbonyl)-4-

UPAC Name methylphenyl)boronic acid

CAS Number 1048330-10-4 [1]
Molecular Formula CoH11BO4 [2]
Molecular Weight 193.99 g/mol [1][2]
Physical Form Solid

Purity >97% [2]

N Store at 2-8°C under an inert
Storage Conditions
atmosphere.
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Topological Polar Surface Area

(TPSA) 66.76 A2 (Computed) [2]
LogP -0.53858 (Computed) [2]
Hydrogen Bond Donors 2 (Computed) [2]
Hydrogen Bond Acceptors 4 (Computed) [2]
Rotatable Bonds 2 (Computed) [2]

Experimental Protocols

Detailed experimental procedures for the characterization of (3-(Methoxycarbonyl)-4-
methylphenyl)boronic acid are not available in the cited literature. However, the following
sections describe standard, widely accepted methodologies for determining key physical
properties of solid organic compounds.

Melting Point Determination
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The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically
exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting
range.[3]

General Protocol:

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a
capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

o Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating
block of a digital melting point apparatus.[5] Common setups include a Thiele tube with a
high-boiling oil bath or an electrically heated metal block (e.g., Mel-Temp apparatus).

« Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to find an
approximate melting range.[6]

e Accurate Determination: The apparatus is cooled to at least 20°C below the approximate
melting point. A fresh sample is heated slowly, at a rate of about 2°C per minute, to allow for
thermal equilibrium.[6]

o Data Recording: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes liquid (T2) are recorded. The melting range
is reported as T1-T2.[4] For a pure compound, this range should be narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic
molecules.[7] It provides detailed information about the chemical environment, connectivity, and
number of different types of nuclei, primarily 1H (proton) and 3C (carbon-13).[8][9]

General Protocol for tH and 13C NMR:

o Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, DMSO-de).[8] The choice of solvent is critical to avoid
obscuring sample signals.
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 Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS),
is added. The chemical shifts of the compound's protons are measured relative to the TMS
signal, which is set to 0 ppm.[10] Modern instruments can often reference the residual
solvent peak.

o Data Acquisition: The solution is filtered into a clean NMR tube.[8] The tube is placed in the
NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard 1D
acquisition programs are run to obtain the *H and *3C spectra.

e Spectral Interpretation:

o Chemical Shift (8): The position of a signal on the x-axis (in ppm) indicates the chemical
environment of the nucleus.

o Integration: The area under a *H NMR signal is proportional to the number of protons it
represents.[10]

o Spin-Spin Splitting (J-coupling): The splitting of a signal into multiple peaks reveals
information about adjacent, non-equivalent nuclei, thus providing connectivity data.[7]

o 13C NMR: Provides information on the number of unique carbon environments. Techniques
like DEPT can distinguish between CH, CHz, and CHs groups.[8]

Application in Synthesis: The Suzuki-Miyaura
Coupling

Arylboronic acids are fundamental building blocks in organic synthesis, primarily used in the
Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between
the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex.[11][12]
It is widely used in the synthesis of biaryls, polyolefins, and styrenes.[12]

The diagram below illustrates the catalytic cycle and workflow of a typical Suzuki-Miyaura
coupling reaction, a primary application for (3-(Methoxycarbonyl)-4-methylphenyl)boronic
acid.
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Experimental Workflow
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Suzuki-Miyaura Coupling Workflow and Catalytic Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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